ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate
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Overview
Description
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate, also known as ethyl 2-methyl-4-nitrophenylhydrazone, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and various organic solvents. The compound has several biochemical and physiological effects and has been used in lab experiments to study a variety of topics, including the mechanism of action of certain drugs, the effects of certain drugs on the body, and the effects of certain drugs on the environment.
Scientific Research Applications
Ethyl 2-[2-(2-methyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate-4-nitrophenyl)hydrazin-1-ylidene]propanoate has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain drugs, the effects of certain drugs on the body, and the effects of certain drugs on the environment. It has also been used to study the effects of certain drugs on the immune system and the effects of certain drugs on the brain.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate 2-[2-(2-mthis compound-4-nitrophenyl)hydrazin-1-ylidene]propanoate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then activate certain pathways in the body. This in turn leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
Ethyl 2-[2-(2-mthis compound-4-nitrophenyl)hydrazin-1-ylidene]propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit certain enzymes, activate certain pathways, and modulate certain hormones. It has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate 2-[2-(2-mthis compound-4-nitrophenyl)hydrazin-1-ylidene]propanoate in lab experiments is that it is a relatively stable compound that is easily synthesized and is soluble in a variety of solvents. However, it is also important to note that the compound is not FDA approved for human use and should be used with caution in lab experiments.
Future Directions
The potential future directions for research involving ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate 2-[2-(2-mthis compound-4-nitrophenyl)hydrazin-1-ylidene]propanoate include further investigation of its mechanism of action, the development of new synthesis methods, and the use of the compound in drug discovery and development. Additionally, further research could be done to explore the compound’s potential therapeutic applications, such as its use in the treatment of certain diseases. Finally, further research could be done to investigate the compound’s potential environmental applications, such as its use in the remediation of contaminated soils and water.
Synthesis Methods
Ethyl 2-[2-(2-methyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate-4-nitrophenyl)hydrazin-1-ylidene]propanoate is synthesized by the reaction of 2-mthis compound-4-nitrophenylhydrazine with this compound chloroformate in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
ethyl (2E)-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMQMGLYROKWGF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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